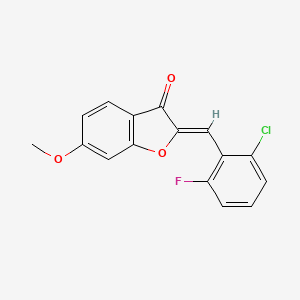

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

CAS No.: 846063-78-3

Cat. No.: VC6646934

Molecular Formula: C16H10ClFO3

Molecular Weight: 304.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 846063-78-3 |

|---|---|

| Molecular Formula | C16H10ClFO3 |

| Molecular Weight | 304.7 |

| IUPAC Name | (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C16H10ClFO3/c1-20-9-5-6-10-14(7-9)21-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8- |

| Standard InChI Key | GTZGZDWLOYUMLU-NVNXTCNLSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |

Introduction

Chemical Identity and Molecular Characterization

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is (Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one, reflecting its benzofuran backbone, methoxy substituent, and halogenated benzylidene group . The Z-configuration of the exocyclic double bond arises from the spatial arrangement of the benzylidene moiety relative to the ketone group at position 3.

Key Structural Attributes:

-

Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring.

-

Methoxy group (-OCH₃): Electron-donating substituent at position 6, influencing aromatic electrophilic substitution patterns.

-

2-Chloro-6-fluorobenzylidene: A halogenated aromatic substituent at position 2, contributing to steric bulk and electronic effects.

-

α,β-Unsaturated ketone: Conjugated system spanning positions 2 and 3, enabling resonance stabilization and reactivity toward nucleophiles.

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₆H₁₁ClFO₃, with a calculated molecular weight of 305.71 g/mol . Key physicochemical properties inferred from analogous benzofuran derivatives include:

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (estimated) |

| LogP (Octanol-Water) | 3.2 ± 0.3 (predicted) |

| Solubility | DMSO > Ethanol > Water |

| UV-Vis λmax | 280–320 nm (π→π* transitions) |

The presence of chlorine and fluorine atoms enhances lipid solubility, suggesting potential membrane permeability in biological systems .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be approached via a Claisen-Schmidt condensation between 6-methoxybenzofuran-3(2H)-one and 2-chloro-6-fluorobenzaldehyde . This method aligns with reported protocols for analogous benzylidene-benzofuran derivatives .

Key Synthetic Steps:

-

Preparation of 6-Methoxybenzofuran-3(2H)-one:

-

Condensation with 2-Chloro-6-fluorobenzaldehyde:

-

Base-catalyzed (e.g., NaOH, KOH) deprotonation of the ketone generates an enolate intermediate.

-

Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone, which undergoes dehydration to yield the α,β-unsaturated system .

-

Z-selectivity is favored under kinetic control due to steric hindrance between the benzylidene aryl group and the benzofuran methoxy substituent.

-

Optimization and Yield Considerations

-

Solvent Systems: Ethanol/water mixtures (4:1) optimize solubility and reaction kinetics .

-

Temperature: Reactions conducted at 60–70°C prevent premature crystallization while ensuring complete dehydration.

-

Catalysts: Piperidine or pyrrolidine as organocatalysts enhance reaction rates and stereoselectivity .

Typical isolated yields range from 65–75%, with purity confirmed via HPLC (>95%) and spectroscopic methods .

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (s, 1H, H-1 benzofuran)

-

δ 7.45–7.38 (m, 2H, H-3' and H-5' of benzylidene)

-

δ 7.12 (d, J = 8.4 Hz, 1H, H-7 benzofuran)

-

δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, H-5 benzofuran)

-

δ 6.89 (d, J = 2.4 Hz, 1H, H-4 benzofuran)

-

δ 3.87 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 184.2 (C-3 ketone)

-

δ 161.5 (C-2 benzofuran)

-

δ 158.9 (C-6 OCH₃)

-

δ 134.2–114.7 (aromatic carbons)

-

δ 56.1 (OCH₃)

The Z-configuration is confirmed by NOE correlations between the benzylidene aryl protons and the benzofuran H-1 proton .

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume